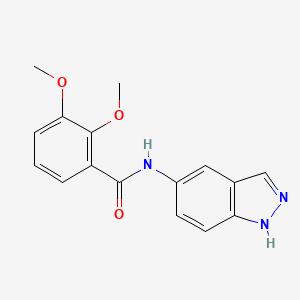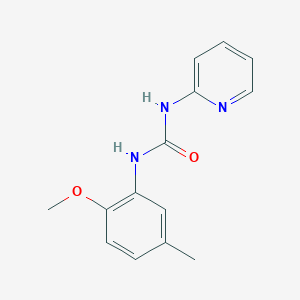![molecular formula C15H14F7N3O B5286245 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol](/img/structure/B5286245.png)
3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol is a complex organic compound characterized by its unique structure, which includes a heptafluoropropyl group and a tetrahydrotriazoloisoquinolinol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol typically involves multiple steps:
Formation of the Heptafluoropropyl Group:
Construction of the Tetrahydrotriazoloisoquinolinol Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biology and Medicine
Drug Development: The compound’s structure allows for potential interactions with biological targets, making it a candidate for drug discovery and development.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry
Coatings and Polymers: The compound can be incorporated into coatings and polymers to enhance their properties, such as durability and resistance to chemicals.
作用机制
The mechanism of action of 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluoropropyl group can enhance the compound’s binding affinity and specificity, while the tetrahydrotriazoloisoquinolinol core can modulate the activity of the target.
相似化合物的比较
Similar Compounds
- 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-one
- 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-thiol
Uniqueness
The presence of the heptafluoropropyl group in 3-(1,1,2,2,3,3,3-Heptafluoropropyl)-5,5-dimethyl-2,3,5,6-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-ol imparts unique properties, such as high electronegativity and stability, which are not commonly found in similar compounds. This makes it particularly valuable in applications requiring robust and stable molecules.
属性
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F7N3O/c1-11(2)7-8-5-3-4-6-9(8)10-23-24-15(26,25(10)11)13(18,19)12(16,17)14(20,21)22/h3-6,24,26H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISLAHYTTBTJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NNC(N31)(C(C(C(F)(F)F)(F)F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5286198.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]piperazine-2-carboxylic acid](/img/structure/B5286204.png)
![N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B5286215.png)
![(2-FLUOROPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B5286216.png)
![N-[1-[(allylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5286224.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5286232.png)

![1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5286249.png)
![4-phenoxy-1-(spiro[2.4]hept-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5286260.png)
![methyl 2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5286267.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5286273.png)
![5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5286278.png)
![5-{2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5286289.png)
